Jacareubin

Allergy Immunology Mast Cell Biology

Jacareubin (≥98% HPLC) is a prenylated xanthone that uniquely blocks FcεRI-induced calcium entry (IC50 46 nM) and ROS production, enabling precise dissection of mast cell degranulation. Delivers 2.7× greater cytotoxicity than 5-FU in breast cancer models with lower PBMC toxicity vs Taxol—offering a wider therapeutic window for lead optimization. Outperforms α-tocopherol and caffeic acid as a natural antioxidant. Guaranteed identity by HPLC, NMR & MS. Global shipping with secure packaging.

Molecular Formula C18H14O6
Molecular Weight 326.3 g/mol
CAS No. 3811-29-8
Cat. No. B1672725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJacareubin
CAS3811-29-8
SynonymsJacareubin; 
Molecular FormulaC18H14O6
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C
InChIInChI=1S/C18H14O6/c1-18(2)6-5-8-11(24-18)7-12-13(14(8)20)15(21)9-3-4-10(19)16(22)17(9)23-12/h3-7,19-20,22H,1-2H3
InChIKeyUCLUVPCGXYTYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jacareubin (CAS 3811-29-8): A Natural Prenylated Xanthone with Defined Anti-Allergic and Cytotoxic Activity


Jacareubin is a naturally occurring prenylated xanthone (C18H14O6, MW 326.30) isolated primarily from the heartwood of Calophyllum brasiliense [1]. It is a yellow crystalline powder with a tridimensional structure confirmed by X-ray diffraction [1]. This compound has demonstrated a specific and potent mechanism of action: it inhibits FcεRI-induced extracellular calcium entry and the subsequent production of reactive oxygen species (ROS), which are critical steps in the anaphylactic degranulation of mast cells [1]. This molecular profile distinguishes it from other natural products with more general anti-inflammatory or antioxidant claims.

Why Jacareubin (CAS 3811-29-8) Cannot Be Substituted by Other Xanthones or Natural Antioxidants


Generic substitution with another xanthone, a common antioxidant (e.g., α-tocopherol), or a standard cytotoxic agent (e.g., 5-FU) is not scientifically valid due to quantifiable differences in potency and mechanism. Jacareubin demonstrates a unique profile: it is a nanomolar inhibitor of a specific allergy pathway (FcεRI) [1], a superior antioxidant to certain standards [1], and a more potent and less toxic cytotoxic agent than 5-FU in specific models [2]. Conversely, it has a distinct safety profile compared to a broad-spectrum chemotherapeutic like Taxol, showing lower toxicity on normal PBMCs [3]. These data establish that jacareubin's activity is not a class effect but is dependent on its specific molecular structure, precluding simple interchangeability with its closest analogs or alternative compounds.

Jacareubin (CAS 3811-29-8) Quantitative Differentiation vs. Comparators


Potent Inhibition of IgE-Mediated Mast Cell Degranulation (IC50 = 46 nM)

Jacareubin inhibits IgE/Ag-induced degranulation in bone marrow-derived mast cells (BMMCs) with an IC50 of 46 nM [1]. This activity is directly linked to its ability to block extracellular calcium influx triggered by IgE/Ag complexes and by the SERCA ATPase inhibitor thapsigargin [1]. This represents a highly potent, target-specific effect that is not a general property of all xanthones.

Allergy Immunology Mast Cell Biology

Superior Antioxidant Capacity to α-Tocopherol and Caffeic Acid

The antioxidant capacity of jacareubin was directly compared to established standards. It was found to be higher than that of α-tocopherol and caffeic acid, but similar to trolox [1]. This indicates jacareubin possesses a significant, quantifiable advantage in radical scavenging over two common natural antioxidants.

Oxidative Stress Antioxidant Free Radical Scavenging

Superior Cytotoxicity and Favorable Safety Profile vs. 5-Fluorouracil (5-FU) in Cancer Models

In a comparative study, jacareubin demonstrated an IC50 of 6.28±0.47 μM against a human breast cancer cell line, which was significantly lower (i.e., more potent) than that of the standard chemotherapeutic agent 5-fluorouracil (5-FU), which had an IC50 of 17.01±0.23 μM [1]. The study also noted that jacareubin was 'less toxic' than 5-FU [1].

Oncology Cancer Research Cytotoxicity

Lower Toxicity on Normal Human PBMCs vs. Taxol

Jacareubin exhibited lower toxicity on normal human peripheral blood mononuclear cells (PBMCs) compared to the standard chemotherapeutic agent Taxol (paclitaxel) at 1 μM [1]. This finding suggests a potential therapeutic window where jacareubin may be less harmful to non-transformed immune cells.

Toxicology Safety Pharmacology Cytogenetics

Defined Application Scenarios for Jacareubin (CAS 3811-29-8) Based on Quantified Evidence


Mechanistic Studies of FcεRI-Mediated Mast Cell Signaling and Anaphylaxis

Researchers investigating the early events of allergic reactions can utilize jacareubin as a high-potency (IC50 = 46 nM) probe to block FcεRI-induced calcium flux and ROS production, thereby dissecting the signaling cascade leading to mast cell degranulation [1]. Its well-defined mechanism makes it a superior tool compared to broader antioxidants or less potent xanthones for these specific studies.

Breast Cancer Research Requiring a Potent, Less Toxic Alternative to 5-FU

In preclinical oncology studies, particularly those focused on breast cancer models, jacareubin offers a compelling alternative to 5-fluorouracil (5-FU). The data show it is approximately 2.7-fold more cytotoxic (IC50 6.28 μM vs. 17.01 μM) and is reported to be less toxic [1], providing a higher therapeutic index in the assayed model. This makes it a valuable candidate for further investigation into its anticancer mechanisms and potential as a lead compound.

Antioxidant Research Where α-Tocopherol or Caffeic Acid Are Inadequate

For assays requiring a more potent natural antioxidant than α-tocopherol or caffeic acid, jacareubin can be selected as a direct replacement. Its antioxidant capacity has been shown to be superior to both, while being comparable to the synthetic standard trolox [1]. This allows researchers to study the effects of a stronger antioxidant from a different chemical class (xanthone) in models of oxidative stress.

Toxicological Screening for Compounds with Reduced Impact on Normal Immune Cells

In early-stage drug discovery, jacareubin can serve as a reference compound for assessing the potential hematotoxicity of new chemical entities. Its demonstrated lower toxicity on normal human PBMCs compared to Taxol [1] provides a benchmark for selecting leads that may spare normal immune cells while targeting cancer cells, thus informing the development of safer chemotherapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jacareubin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.